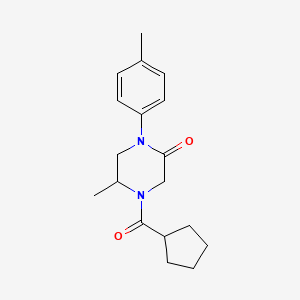
4-(cyclopentylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazinone derivatives typically involves cyclocondensation reactions, as demonstrated by Zhang et al. (2007), who synthesized a new derivative of 2,5-piperazinedione, showcasing a methodology that could be relevant for synthesizing 4-(cyclopentylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone (Zhang, Wen, Tang, & Li, 2007). Similarly, Wu et al. (2000) described the synthesis of cyclopenta[c]piperidines, highlighting a cycloaddition approach that may be adapted for piperazinone synthesis (Wu, Toppet, Compernolle, & Hoornaert, 2000).
Molecular Structure Analysis
The molecular structure of piperazinone derivatives has been characterized using various analytical techniques. Zhang et al. (2007) detailed the structural characterization of a 2,5-piperazinedione derivative, providing insights into the molecular symmetry and crystal structure that could be applicable to the analysis of 4-(cyclopentylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone (Zhang, Wen, Tang, & Li, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of piperazinone derivatives have been studied, indicating the potential for diverse chemical transformations. For example, Aboussafy and Clive (2012) explored the Dieckmann cyclization as a route to piperazine-2,5-diones, highlighting the versatility of piperazinone derivatives in chemical synthesis (Aboussafy & Clive, 2012).
Physical Properties Analysis
The physical properties of piperazinone derivatives, such as solubility, melting point, and crystal structure, have been analyzed to understand their behavior in various conditions. Zhang et al. (2007) provided detailed information on the crystallography of a piperazinedione derivative, which can be used to infer the physical properties of similar compounds (Zhang, Wen, Tang, & Li, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways of piperazinone derivatives, are crucial for understanding their potential applications and safety. The synthesis and characterization of piperazine derivatives by Rajkumar, Kamaraj, and Krishnasamy (2014) offer insights into the chemical behavior and potential functionalization of piperazinone compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
properties
IUPAC Name |
4-(cyclopentanecarbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-7-9-16(10-8-13)20-11-14(2)19(12-17(20)21)18(22)15-5-3-4-6-15/h7-10,14-15H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEAPNMPXOYNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2CCCC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)
![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)
![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)

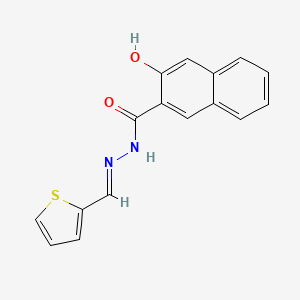
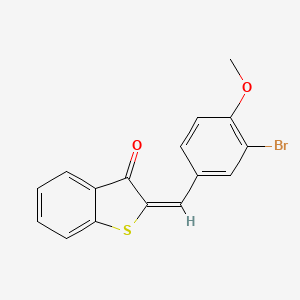

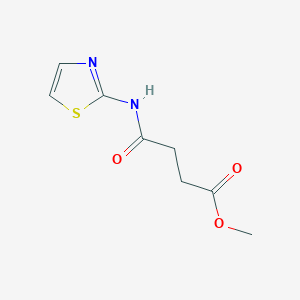
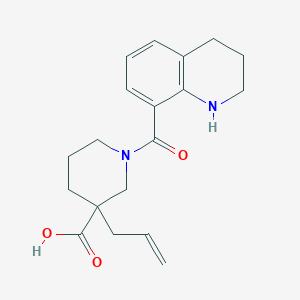


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)
![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)